molecular formula C18H17ClN2O2 B2896940 (E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide CAS No. 317841-95-5

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide

Cat. No. B2896940
CAS RN: 317841-95-5
M. Wt: 328.8
InChI Key: BEOCCBSNQBFHHX-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar cyano group could affect the compound’s solubility in different solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Methods : A study describes the synthesis of hetarylaminomethylidene derivatives of furan-2(3H)-ones, including 5-(4-chlorophenyl)furan-2(3H)-one. The method involves triethyl orthoformate and heterocyclic amines, resulting in enamines with E-/Z-equilibriums confirmed via NMR spectroscopy. Factors influencing the E-/Z-equilibrium include the configuration of intermediates, substituent volume, and solvent use (Tikhomolova et al., 2023).

Structural and Binding Studies

  • DNA Binding : Research on 2,5-bis(4-guanylphenyl)furan, structurally similar to the compound , has shown enhanced DNA-binding affinity. This is attributed to direct hydrogen bond interactions and a more isohelical fit within DNA's minor groove, as revealed by crystallography and molecular mechanics calculations (Laughton et al., 1995).

Material Science and Polymer Chemistry

  • Polyamide Synthesis : Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides, which include furan derivatives, are promising sustainable alternatives to polyphthalamides. These materials can serve as high-performance materials with significant commercial interest (Jiang et al., 2015).

Biological and Pharmacological Applications

  • Anticonvulsant Properties : Certain enaminones with furan derivatives have been studied for their anticonvulsant properties, with a focus on their hydrogen bonding and crystal structures (Kubicki et al., 2000).
  • Anti-Inflammatory and Antibacterial Agents : Novel pyrazoline derivatives containing 4-chlorophenyl and furan-2-yl groups have shown potent anti-inflammatory and antibacterial activities. Their synthesis methods, biological evaluation, and docking studies indicate their potential as molecular templates for these activities (Ravula et al., 2016).
  • Cytotoxic Agents : Focused library development of 2-phenylacrylamides, including furan derivatives, has yielded compounds with broad-spectrum cytotoxicity against various cancer cell lines (Tarleton et al., 2013).

Other Applications

  • Antioxidant Agents : Chalcone derivatives with furan components have been synthesized and evaluated as potent antioxidant agents. Their in vitro antioxidant activity is supported by molecular docking and ADMET studies (Prabakaran et al., 2021).

Safety and Hazards

As with any chemical compound, handling “(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide” would require appropriate safety precautions. The compound may cause respiratory irritation, serious eye irritation, and skin irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and protective gloves/clothing/eye protection/face protection should be worn .

properties

IUPAC Name

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2/c1-3-21(4-2)18(22)14(12-20)11-16-9-10-17(23-16)13-5-7-15(19)8-6-13/h5-11H,3-4H2,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEOCCBSNQBFHHX-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide

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